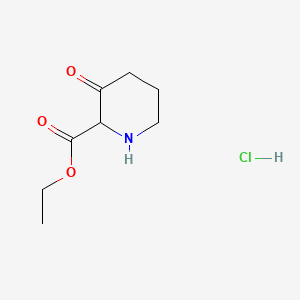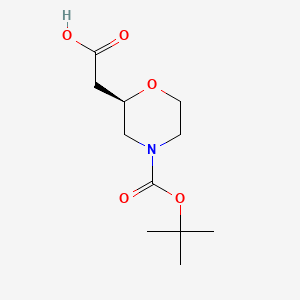![molecular formula C6H2Cl2IN3 B567682 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1313738-97-4](/img/structure/B567682.png)
2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its unique structure, which includes a fused pyrrole and triazine ring system
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, division, and signal transduction . Dysregulation of kinases can lead to diseases such as cancer .
Mode of Action
This compound acts by inhibiting the activity of kinases . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The compound affects various biochemical pathways through its inhibition of kinases . These include pathways involved in cell growth, division, and signal transduction . The downstream effects of this inhibition can lead to the disruption of these processes, potentially leading to cell death .
Pharmacokinetics
It has been observed that compounds with similar structures have low rates of glucuronidation, indicating higher metabolic stability .
Result of Action
The inhibition of kinases by this compound can lead to the disruption of cellular processes regulated by these enzymes . This can result in the death of cells, particularly cancer cells that rely on the dysregulated activity of these kinases .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine has been found to interact with specific proteins or enzymes that are dysregulated in diseases such as cancer . For instance, it has been discovered as an inhibitor of IGF-1R . It shows high selectivity over CDK2E and exhibits nanomolar potency on IGF-Sal cell lines .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by targeting only specific proteins or enzymes rather than killing all rapidly dividing cells . This targeted approach has gained much attention in recent years, especially in the field of cancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits IGF-1R, which also inhibits IGF-Sal cell lines .
Temporal Effects in Laboratory Settings
It has been observed that it has low rates of glucuronidation, indicating higher metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the regioselective intramolecular cyclization of pyrroles. For instance, treating pyrroles with reagents such as PPh3, Br2, and Et3N in CH2Cl2 can yield the desired compound . Another approach involves the use of transition metal-mediated synthesis, which provides a versatile and efficient route to obtain the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives with altered chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., NaOH, KOH) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the chlorine and iodine substitutions.
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: A similar compound with only chlorine substitutions.
6-Iodopyrrolo[2,1-f][1,2,4]triazine: A similar compound with only iodine substitution.
Uniqueness: 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2,4-dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-5-4-1-3(9)2-12(4)11-6(8)10-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKYXHLFNIWPAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NN2C=C1I)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735089 |
Source


|
| Record name | 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-97-4 |
Source


|
| Record name | 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)



![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/new.no-structure.jpg)
![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)





![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)


